N-(4-fluorobenzyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of a fluorophenyl group and a chromenyl moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-fluorobenzylamine.
Coupling Reaction: The 7-hydroxy-4-methylcoumarin is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated coumarin derivative is then reacted with 4-fluorobenzylamine under mild conditions to form the desired amide bond, yielding N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromenyl moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Modulation: Interfering with signaling pathways involved in cell growth, differentiation, and apoptosis.
Receptor Binding: Interacting with cellular receptors to modulate their activity and downstream effects.
Comparison with Similar Compounds
N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can be compared with other coumarin derivatives and fluorophenyl-containing compounds:
Properties
Molecular Formula |
C20H18FNO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C20H18FNO4/c1-12-16-7-6-15(23)10-18(16)26-20(25)17(12)8-9-19(24)22-11-13-2-4-14(21)5-3-13/h2-7,10,23H,8-9,11H2,1H3,(H,22,24) |
InChI Key |
IDAXTMAOAUARQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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